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Compound of Interest

Compound Name: gamma-Dodecalactone

Cat. No.: B7799002 Get Quote

Introduction

Gamma-Dodecalactone (γ-Dodecalactone), CAS 2305-05-7, is a naturally occurring lactone

that is a significant component in the flavor and fragrance industry.[1] Characterized by its

creamy, fruity aroma reminiscent of peaches and apricots, it is widely utilized to impart rich,

sweet, and waxy notes to a variety of consumer products.[1][2] While found in trace amounts in

fruits like peaches, mangoes, and strawberries, as well as in dairy products, commercial

production often relies on chemical synthesis or biotechnological methods.[2] The

biotechnological route, particularly the biotransformation of fatty acid precursors by yeasts such

as Yarrowia lipolytica, is of increasing interest due to the consumer demand for natural

ingredients.[2][3]

These application notes provide researchers, scientists, and product development

professionals with an overview of γ-dodecalactone's properties and detailed protocols for its

analysis and sensory evaluation.

Physicochemical and Sensory Properties
Understanding the fundamental properties of γ-dodecalactone is crucial for its effective

application.

Table 1: Physicochemical Properties of γ-Dodecalactone
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Property Value References

CAS Number 2305-05-7 [1][2]

Chemical Formula C₁₂H₂₂O₂ [1][2]

Molecular Weight 198.30 g/mol [1][2]

Appearance
Colorless to pale yellow oily

liquid
[1][4]

Odor Profile
Sweet, fruity (peach, apricot),

creamy, waxy-fatty, musky
[2][5][6]

Taste Profile
Fruity, fatty, creamy, buttery,

peach
[4]

Boiling Point
~290 °C at 760 mm Hg; 130-

132 °C at 1.5 mm Hg
[1]

Melting Point 2-3 °C [1]

Density ~0.936 g/mL at 25 °C [7]

Flash Point >110 °C [4][8]

Solubility
Soluble in alcohol; Insoluble in

water
[4]

| FEMA Number | 2400 |[2] |

Table 2: Typical Applications and Usage Levels
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Application
Area

Product
Examples

Recommended
Usage Level

Olfactory/Taste
Contribution

References

Flavor

Baked goods,
dairy,
confectionery,
beverages

1000 - 2000
ppm in flavor
concentrate

Adds realistic
depth,
creaminess,
and sweet,
fruity notes
(peach,
coconut,
maple)

[1][5][9]

Fragrance

Perfumes,

lotions,

shampoos,

soaps

0.01% - 2.0% in

final product

Imparts warmth,

creamy facets,

and sweet,

peach-like

aromas;

enhances floral

and tropical

accords

[1][2][6]

| Cosmetics | Creams, personal care products | Not specified, used as "Parfum" | Provides a

pleasant, subtle fragrance to the product base |[1][10] |

Experimental Protocols
Protocol 1: Analysis of γ-Dodecalactone by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol details the quantification of γ-dodecalactone in a sample matrix using GC-MS, a

standard analytical technique for volatile and semi-volatile compounds.
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5. GC-MS Analysis 6. Peak Integration 7. Quantification
(Calibration Curve) 8. Final Report

Click to download full resolution via product page

Caption: Experimental workflow for GC-MS analysis of γ-dodecalactone.

A. Materials and Reagents

γ-Dodecalactone analytical standard (≥97% purity)

Internal Standard (IS), e.g., γ-undecalactone or 3,4-dimethylphenol

Solvents: Dichloromethane, Hexane, Pentane, Diethyl ether (all HPLC or GC grade)

Anhydrous sodium sulfate

Deionized water

Sample matrix (e.g., fruit juice, dairy product)

B. Instrumentation and Parameters The following table provides typical parameters for GC-MS

analysis of lactones.

Table 3: GC-MS Instrumental Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b7799002?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Setting References

Gas Chromatograph

Column

Mid-polar to polar capillary

column (e.g., DB-WAX, HP-

5MS)

[11]

Dimensions
30 m x 0.25 mm i.d. x 0.25 µm

film thickness
[11]

Carrier Gas
Helium at 1.0-1.5 mL/min

(constant flow)
[11]

Injector Temp. 250°C [11]

Injection Mode
Splitless (for SPME) or

Split/Splitless (for LLE)
[11]

Oven Program
Initial: 50°C, hold 2 min; Ramp:

4°C/min to 230°C; Hold: 5 min
[11][12]

Mass Spectrometer

Ionization Mode
Electron Ionization (EI) at 70

eV
[11]

Ion Source Temp. 230°C [11]

Transfer Line Temp. 250°C [11]

Scan Range m/z 40-350 [11][13]

Acquisition Mode
Full Scan (identification) and

SIM (quantification)
[11]

|    Characteristic Ion | m/z 85 (for γ-lactones) |[13][14] |

C. Procedure

Standard Preparation: Prepare a stock solution of γ-dodecalactone in a suitable solvent

(e.g., ethanol). Create a series of calibration standards (e.g., 1.0-100 µg/mL) by serial

dilution. Spike each standard with a constant concentration of the internal standard.[14]
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Sample Preparation (Liquid-Liquid Extraction - LLE):

Weigh 5-10 g of the homogenized sample into a centrifuge tube.[11]

Add a known amount of the internal standard.[11]

Add 10-20 mL of an organic solvent (e.g., dichloromethane or a pentane/diethyl ether

mixture) and vortex for 5 minutes.[11]

Centrifuge to separate the phases.

Collect the organic layer and dry it over anhydrous sodium sulfate.

Concentrate the extract under a gentle stream of nitrogen if necessary.

Inject 1 µL into the GC-MS.

Data Analysis:

Identify the γ-dodecalactone peak by comparing its retention time and mass spectrum to

that of the pure standard. The characteristic base peak for γ-lactones is often m/z 85.[13]

Integrate the peak areas for γ-dodecalactone and the internal standard.

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak

area against the concentration of the standards.

Calculate the concentration of γ-dodecalactone in the sample using the regression

equation from the calibration curve.

Protocol 2: Sensory Evaluation using a Triangle Test
A triangle test is a discriminative method used to determine if a sensory difference exists

between two samples.[15][16] This is useful for assessing the impact of adding γ-

dodecalactone to a product base.
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Test Setup Execution Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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